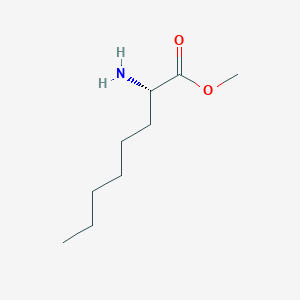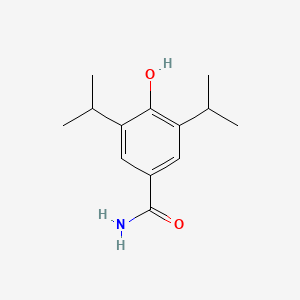
4-Hydroxy-3,5-diisopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,5-diisopropylbenzamide is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzamide, characterized by the presence of hydroxy and diisopropyl groups on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diisopropylbenzamide typically involves the condensation of 4-hydroxy-3,5-diisopropylbenzoic acid with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of efficient and reusable catalysts, along with optimized reaction conditions, ensures high productivity and cost-effectiveness. The process may also involve additional purification steps to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Hydroxy-3,5-diisopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
科学的研究の応用
4-Hydroxy-3,5-diisopropylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-Hydroxy-3,5-diisopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3,5-diisopropylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzamide
- 4-Hydroxy-3,5-di-tert-butylbenzamide
Uniqueness
4-Hydroxy-3,5-diisopropylbenzamide is unique due to the presence of both hydroxy and diisopropyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
4-hydroxy-3,5-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-7(2)10-5-9(13(14)16)6-11(8(3)4)12(10)15/h5-8,15H,1-4H3,(H2,14,16) |
InChIキー |
IWRYFNMCKDPCBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


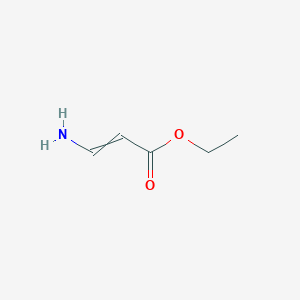

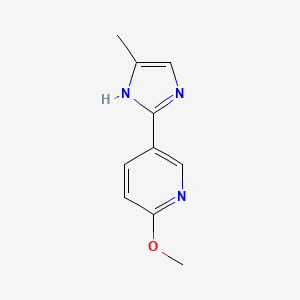
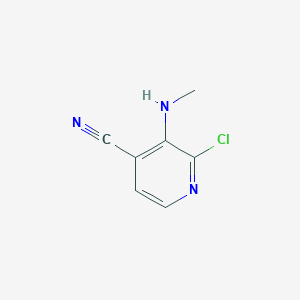

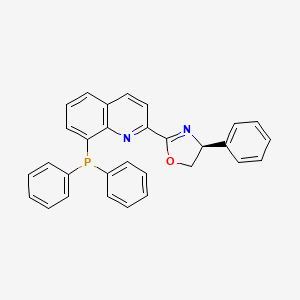


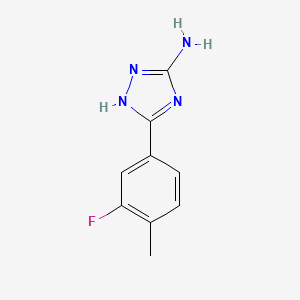
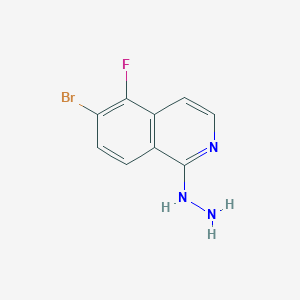

![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
